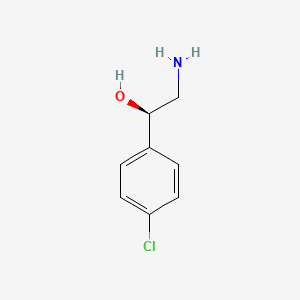

(R)-2-Amino-1-(4-chlorophenyl)ethanol

Description

Significance of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a class of organic compounds that are of paramount importance in the field of asymmetric synthesis. nih.govthieme-connect.com Their value stems from the presence of two functional groups—an amine and a hydroxyl group—attached to adjacent carbon atoms, at least one of which is a stereocenter. This specific arrangement allows them to be highly effective in controlling the stereochemical outcome of chemical reactions, leading to the formation of a desired enantiomer of a product.

The applications of chiral 1,2-amino alcohols in academic and industrial research are diverse, primarily falling into three major categories:

Chiral Auxiliaries : These compounds can be temporarily attached to a prochiral substrate to guide a stereoselective transformation. acs.orgresearchgate.netnih.gov After the desired chiral center has been created, the auxiliary can be removed and often recovered for reuse. researchgate.net The stereoselectivity is achieved because the auxiliary creates a chiral environment that favors the approach of reagents from a specific direction. researchgate.net Oxazolidinones derived from amino alcohols are a well-known example of this type of application. researchgate.net

Chiral Ligands for Catalysis : 1,2-amino alcohols are frequently used to create chiral ligands that can coordinate with a metal center, forming a chiral catalyst. acs.orgrsc.org These catalysts are instrumental in a wide array of asymmetric reactions, including the reduction of ketones, wikipedia.org enantioselective additions of organozinc reagents to aldehydes, rsc.org and asymmetric transfer hydrogenations. acs.org For instance, ruthenium catalysts paired with chiral amino alcohol ligands are effective in the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org

Chiral Building Blocks : As enantiomerically pure compounds themselves, 1,2-amino alcohols serve as versatile starting materials for the synthesis of more complex molecules. frontiersin.orgacs.orgnih.govresearchgate.net They are particularly prevalent as synthons for pharmaceutical compounds and other bioactive natural products. thieme-connect.comacs.orgfrontiersin.org The synthesis of enantiomerically pure amino alcohols is a significant goal in organic chemistry, with methods ranging from the reduction of α-amino acids to the asymmetric aminohydroxylation of alkenes. thieme-connect.com More recently, biocatalytic methods using engineered enzymes like amine dehydrogenases have been developed for their efficient and highly stereoselective synthesis. frontiersin.org

The development of new methods for the efficient and selective preparation of chiral 1,2-amino alcohols remains an active area of research, underscoring their continued importance in synthetic organic chemistry. thieme-connect.com

Contextualization of (R)-2-Amino-1-(4-chlorophenyl)ethanol within Chiral Chemical Space

This compound is a specific member of the chiral 1,2-amino alcohol family. Its structure features a chiral center at the carbon atom bearing the hydroxyl group, an amino group on the adjacent carbon, and a phenyl ring substituted with a chlorine atom at the para-position. This substitution pattern influences its chemical properties and reactivity.

Below are some of the physicochemical properties of the parent compound, 2-Amino-1-(4-chlorophenyl)ethanol.

| Property | Value |

| CAS Number | 41870-82-0 scbt.com |

| Molecular Formula | C₈H₁₀ClNO scbt.comscbt.com |

| Molecular Weight | 171.62 g/mol scbt.comscbt.com |

Within the vast landscape of chiral compounds, this compound is categorized as a chiral building block. Such building blocks are fundamental starting points for constructing more elaborate and often biologically active molecules. nih.govsigmaaldrich.com The presence of the halogenated aromatic ring makes it a useful precursor for a variety of target structures. For instance, related chiral α-halohydrins are sought after as intermediates for pharmaceuticals. mdpi.comresearchgate.net

The synthesis of this and similar 1-aryl-2-aminoalkanols can be achieved through various synthetic routes. One common approach is the reduction of the corresponding α-amino ketone. acs.org A one-pot method has also been described for synthesizing 1-aryl-2-aminoalkanol derivatives from corresponding amides or nitriles, which can provide access to compounds like 2-amino-1-(4-chlorophenyl)ethan-1-ol. nih.gov The enantioselective reduction of a ketone precursor is a key strategy to obtain the desired (R)-enantiomer. mdpi.com

As a research chemical, this compound and its derivatives are utilized in the exploration of new chemical entities. The core structure of a substituted phenylethanolamine is a common motif in medicinal chemistry research, and derivatives are often synthesized to study their potential interactions with biological systems. researchgate.netmdpi.com For example, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and investigated for potential anti-inflammatory and immunosuppressive actions. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

(1R)-2-amino-1-(4-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |

InChI Key |

QPHAZZJNYDEVHL-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Amino 1 4 Chlorophenyl Ethanol

Enantioselective Chemical Synthesis Routes

The creation of the specific (R,S) or (R,R) configuration of vicinal amino alcohols requires precise stereochemical control. Synthetic routes typically rely on asymmetric reduction, the use of chiral templates, or stereocontrolled multicomponent reactions.

Asymmetric Reduction of Prochiral Ketones and Nitro Precursors

One of the most direct and widely employed strategies for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. york.ac.uk For (R)-2-Amino-1-(4-chlorophenyl)ethanol, the key precursor is typically 2-amino-1-(4-chlorophenyl)ethanone (B52829) (or its N-protected derivative), which is reduced enantioselectively to create the desired chiral center at the carbinol position.

The Corey-Bakshi-Shibata (CBS) reduction is a reliable and highly effective method for the enantioselective reduction of prochiral ketones using borane, catalyzed by a chiral oxazaborolidine. scbt.com These catalysts are typically prepared in situ from chiral 1,2-amino alcohols, such as derivatives of proline. scbt.com

The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. The ketone's carbonyl group then coordinates to the endocyclic boron atom of the catalyst in a way that minimizes steric hindrance, exposing one of the carbonyl's prochiral faces to hydride delivery from the borane. scbt.com This directed hydride transfer results in the formation of the chiral secondary alcohol with a predictable absolute configuration and high enantiomeric excess (e.e.). scbt.com This method is particularly well-suited for aryl alkyl ketones and has been successfully applied to α-functionalized ketones like α-haloketones, which are precursors to the corresponding amino alcohols. scbt.comwestlake.edu.cn The reduction of 2-chloroacetophenone, a related substrate, using an in-situ-prepared oxazaborolidine catalyst derived from diphenylprolinol, yields the corresponding chlorohydrin in high yield and excellent enantioselectivity, which can then be converted to the amino alcohol. westlake.edu.cn

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful, atom-economical techniques for producing enantiopure alcohols and amines. york.ac.ukresearchgate.net These methods utilize transition metal complexes with chiral ligands to catalyze the reduction of prochiral ketones or imines with high efficiency and stereoselectivity. york.ac.ukresearchgate.net Ruthenium and Iridium are among the most effective metals for this transformation, offering low catalyst loadings and high turnover numbers (TON). researchgate.net

Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes, particularly those paired with chiral diamine ligands, are highly effective for the asymmetric transfer hydrogenation of ketones. researchgate.net The Noyori-type Ru(II)-diamine catalyst systems are a benchmark in this field. A notable advantage of Ru-catalyzed ATH is the ability to use formic acid/triethylamine (B128534) mixtures or isopropanol (B130326) as a convenient and safe hydrogen source, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org This approach has been used to synthesize a wide array of chiral 1,2-amino alcohols from unprotected α-amino ketones with excellent yields and enantioselectivities often exceeding 99% e.e. researchgate.net The affordability of ruthenium compared to other noble metals like iridium further enhances its appeal for large-scale synthesis.

Iridium-Catalyzed Hydrogenation: Iridium complexes featuring chiral spiro aminophosphine (B1255530) or P,N,N-type ligands have demonstrated exceptional activity and enantioselectivity in the asymmetric hydrogenation of α-amino ketones. researchgate.netiscnagpur.ac.in These catalysts can achieve quantitative yields and enantiomeric excesses greater than 99% with turnover numbers reaching up to 100,000. researchgate.net Iridium-catalyzed reactions often proceed via a dynamic kinetic resolution (DKR) process, which allows for the conversion of a racemic mixture of the starting ketone into a single diastereomer of the product with high stereopurity. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Amino Ketones

| Catalyst / Ligand | Substrate Type | Reductant / Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| RuCl[(S,S)-Teth-TsDpen] | Unprotected α-amino ketone | HCOOH/NEt₃, 60-65 °C | 94% | >99.9% | |

| Ir–f-amphox | Racemic N,N-disubstituted α-amino ketone | H₂ (gas) | Quantitative | >99% | researchgate.net |

| Ir-(R)-1c (chiral spiro iridium) | α-amino ketone | H₂ (gas) | High | up to 99.9% | researchgate.net |

| Ru/Cinchona-NNP | Aromatic ketone | H₂ (gas) | High | up to 99.9% | wikipedia.org |

Another synthetic pathway to chiral amino alcohols starts from α-amino acids. nih.gov For the synthesis of this compound, the corresponding amino acid, (R)-4-chlorophenylglycine, can serve as a chiral pool starting material. organic-chemistry.org The general strategy involves the reduction of the carboxylic acid functional group to a primary alcohol without affecting the stereocenter.

This transformation typically requires protection of the amine group (e.g., as a carbamate) followed by activation of the carboxylic acid. The acid can be converted to a more reactive derivative, such as an ester or a mixed anhydride (B1165640), which is then reduced. nih.gov Powerful reducing agents like sodium borohydride (B1222165) in the presence of activating agents, or aluminum hydrides such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al or Vitride), are effective for this reduction. nih.gov This method allows for the rapid and high-yield synthesis of optically pure N-protected amino alcohols, preserving the enantiomeric integrity of the starting amino acid. nih.gov The final step involves the deprotection of the amine to yield the target compound.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. scbt.com This strategy is highly effective for synthesizing complex chiral molecules.

A common approach for synthesizing chiral β-amino alcohols involves the use of chiral oxazolidinones (Evans auxiliaries) or pseudoephedrine amides. researchgate.netiscnagpur.ac.in The general sequence begins with the acylation of the chiral auxiliary with an acetyl group or a derivative. The α-proton of the resulting imide is then deprotonated with a strong base to form a chiral enolate. This enolate can undergo highly diastereoselective reactions, such as alkylation or aldol (B89426) condensation. iscnagpur.ac.in For instance, an aldol reaction with an aldehyde establishes two new contiguous stereocenters simultaneously with predictable stereochemistry. iscnagpur.ac.in Subsequent transformation of the carbonyl group and cleavage of the auxiliary yields the enantiomerically enriched amino alcohol. The stereoselectivity is directed by the steric bulk of the auxiliary, which blocks one face of the enolate from the electrophile. organic-chemistry.org

Stereocontrolled Condensation and Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds. When performed asymmetrically, it provides direct access to chiral amines and their derivatives, including amino alcohols.

One powerful strategy is the direct asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). These biocatalysts, derived from amino acid dehydrogenases, can convert α-hydroxy ketones to chiral amino alcohols using ammonia (B1221849) as the nitrogen source with very high enantioselectivity (>99% e.e.). This approach is environmentally friendly, operating under mild conditions in aqueous media.

Chemical methods for stereocontrolled reductive amination are also well-developed. A recently developed chromium-catalyzed asymmetric cross-coupling of aldehydes and imines provides a novel route to chiral β-amino alcohols. researchgate.net This method uses a radical polar crossover strategy to control both chemical and stereochemical selectivity, achieving impressive enantiomeric excesses (99% e.e.). researchgate.net More traditional approaches involve the two-step sequence of condensing a ketone with a chiral amine to form a chiral imine, which is then reduced diastereoselectively. Alternatively, a prochiral ketone can be reacted with ammonia to form an achiral imine in situ, which is then reduced using a chiral catalyst and a hydride source, such as H₂ with a transition metal catalyst or a borohydride reagent like sodium cyanoborohydride.

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. By harnessing the catalytic machinery of enzymes, chemists can achieve transformations that are often difficult to accomplish using traditional chemical methods. These approaches are central to producing enantiopure this compound.

Asymmetric Bioreduction by Whole Cells or Isolated Enzymes (e.g., Alcohol Dehydrogenases, Carbonyl Reductases)

The most direct route to this compound is the asymmetric bioreduction of a prochiral ketone precursor, such as 2-amino-4'-chloroacetophenone. This transformation is effectively catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to reduce the carbonyl group.

These reactions can be performed using either isolated enzymes or whole microbial cells. Whole-cell systems, employing organisms like Candida species, Lactobacillus species, or recombinant Escherichia coli overexpressing a specific reductase, are often preferred for large-scale synthesis. researcher.liferesearchgate.net The cellular machinery of the host organism provides an efficient system for regenerating the expensive nicotinamide cofactor, usually by adding a simple co-substrate like glucose or isopropanol. nih.gov

Research on analogous substrates demonstrates the effectiveness of this strategy. For instance, the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) to its corresponding (S)-alcohol was achieved with high conversion (70.3%) and perfect enantiomeric excess (100% ee) using whole cells of Candida tropicalis. researchgate.net Similarly, isolated alcohol dehydrogenase from Rhodococcus erythropolis has been used to reduce poorly water-soluble ketones with excellent enantiomeric excess (>99.9%) and conversion (>98%). nih.gov For the synthesis of this compound, a KRED or ADH that follows Prelog's rule for substrate orientation would be selected to ensure the formation of the desired (R)-enantiomer.

| Biocatalyst (Organism/Enzyme) | Substrate | Co-substrate | Conversion (%) | Product ee (%) |

|---|---|---|---|---|

| Lactobacillus paracasei BD101 | 1-(Furan-2-yl)propan-1-one | Glucose | >99 | >99 (S) |

| Candida tropicalis 104 | 3',5'-Bis(trifluoromethyl)acetophenone | Maltose | 70.3 | 100 (S) |

| ADH from Rhodococcus erythropolis | 3',5'-Bis(trifluoromethyl)acetophenone | Isopropanol | >98 | >99.9 (S) |

| Sphingomonas paucimobilis SC 16113 | Methyl 3-chloro-5-oxo-6-phenylhexanoate | Glucose | >85 | >98 (S) |

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-amino-1-(4-chlorophenyl)ethanol. Enzymatic kinetic resolution (EKR) relies on an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer faster than the other, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. However, the maximum theoretical yield for the desired enantiomer in EKR is only 50%.

Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by integrating the fast, enantioselective enzymatic reaction with an in-situ racemization of the starting material. princeton.edu This allows the less reactive enantiomer to continuously convert into the more reactive one, enabling a theoretical yield of up to 100% of a single enantiomeric product. princeton.edu

For the DKR of racemic 2-amino-1-(4-chlorophenyl)ethanol, a chemoenzymatic approach is commonly employed. This involves a dual-catalyst system:

A Biocatalyst: An immobilized lipase, such as Candida antarctica lipase B (CALB, often sold as Novozym 435), selectively acylates the (S)-enantiomer.

A Racemization Catalyst: A transition metal complex, typically based on ruthenium or palladium, facilitates the rapid racemization of the unreacted (R)-amino alcohol under the reaction conditions. nih.govrsc.orgresearchgate.net

This process results in the exhaustive conversion of the racemate into a single enantiomeric product, in this case, the (R)-amino alcohol, which remains unreacted, and the (S)-acylated amine. The choice of acyl donor (e.g., isopropyl acetate) and solvent is critical for ensuring the compatibility and efficiency of both catalysts. nih.gov

| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Product ee (%) |

|---|---|---|---|---|---|

| 1-Phenylethanol | Ru-complex | Candida antarctica Lipase B | Isopropyl acetate | 99 | >99 |

| Homoallylic alcohols | Ru-complex | Candida antarctica Lipase B | - | High | High |

| β-Chloro alcohols | Ru-complex | Lipase | - | up to 99 | up to 97 |

| Primary amines | Pd/BaSO₄ | Lipase | - | - | - |

One-Pot Chemo-Enzymatic Cascade Reactions for Enantiopure this compound (e.g., ADH-Palladium Nanoparticle Systems)

The integration of multiple catalytic steps into a single reaction vessel, known as a one-pot cascade, represents a highly efficient and sustainable manufacturing strategy. A state-of-the-art chemo-enzymatic cascade has been developed for the synthesis of enantiopure 1,2-amino alcohols, which can be directly applied to the production of the target compound. rsc.orgrsc.org

This process involves a sequential, two-step reaction in one pot combining biocatalysis and chemocatalysis:

Asymmetric Bioreduction: The process begins with the asymmetric reduction of an α-azido ketone (e.g., 2-azido-1-(4-chlorophenyl)ethanone) to the corresponding (R)-azido alcohol. This step is catalyzed by an alcohol dehydrogenase (ADH) with high enantioselectivity, using a cofactor regeneration system.

This ADH-Palladium nanoparticle system avoids the isolation of intermediates, reduces solvent waste, and streamlines the synthetic sequence, representing a powerful approach to chiral amino alcohol synthesis. rsc.orgrsc.org

Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity

While nature provides a vast library of enzymes, they are not always perfectly suited for industrial processes. Directed evolution and rational enzyme engineering are techniques used to tailor biocatalysts for specific applications. nih.govnih.gov These methods can be used to improve the performance of the ADHs or lipases used in the synthesis of this compound.

The process of directed evolution mimics natural selection in the laboratory. It involves iterative cycles of:

Gene Mutagenesis: Creating a large library of enzyme variants by introducing random mutations into the enzyme's gene.

Screening/Selection: Testing the mutant library for improved properties, such as higher enantioselectivity (e.g., favoring the (R)-product), increased activity, or better stability in organic solvents or at higher temperatures.

Isolation: Identifying the best-performing mutants, which then become the parent genes for the next round of evolution.

For example, an amine dehydrogenase was engineered over three rounds of iterative saturation mutagenesis, resulting in a variant with a 4-fold improvement in catalytic efficiency (kcat/Km) for the synthesis of a chiral amino alcohol while maintaining exceptional enantioselectivity (>99% ee). nih.gov Such strategies can be applied to develop a highly efficient and selective biocatalyst specifically for the production of this compound.

| Enzyme Variant | Mutations | Relative Activity | Product ee (%) |

|---|---|---|---|

| Wild Type | - | 1.0 | 85 (R) |

| Round 1 Mutant | A112G | 1.5 | 92 (R) |

| Round 2 Mutant | A112G, F203L | 2.1 | 98 (R) |

| Round 3 Mutant | A112G, F203L, Y250C | 3.5 | >99.5 (R) |

Optical Resolution of Racemic 2-Amino-1-(4-chlorophenyl)ethanol

Classical resolution remains a viable and widely used method for separating enantiomers on an industrial scale. This technique involves converting the racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

Diastereomeric Salt Formation with Chiral Acids (e.g., D-Tartaric Acid, N-(t-Butoxycarbonyl)-D-alanine)

For a racemic base like 2-amino-1-(4-chlorophenyl)ethanol, resolution is achieved by reacting it with a single enantiomer of a chiral acid. This acid-base reaction forms a mixture of two diastereomeric salts:

(R)-amino alcohol • (R)-chiral acid

(S)-amino alcohol • (R)-chiral acid

Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one of the salts will preferentially crystallize out of the solution. After separating the crystals by filtration, the pure enantiomer of the amino alcohol is recovered by treating the salt with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amino alcohols include:

D-Tartaric Acid: A readily available and inexpensive chiral acid that is highly effective for resolving racemic amines and amino alcohols.

N-(t-Butoxycarbonyl)-D-alanine (Boc-D-Ala-OH): An example of an N-protected amino acid that can serve as a chiral resolving agent. fishersci.canih.gov The bulky Boc group and the chiral center of the alanine (B10760859) backbone provide a well-defined structure for forming diastereomeric salts with distinct crystalline properties.

The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which can be optimized by screening various solvents.

Chromatographic Resolution Techniques

The resolution of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of enantiopure compounds like this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful tools for achieving high-purity enantioseparations. These methods rely on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The selection of the appropriate CSP and mobile phase is paramount for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amino alcohols. mdpi.comnih.govresearchgate.netwindows.net The introduction of electron-donating or electron-withdrawing groups on the phenylcarbamate moieties of these polysaccharides can significantly enhance their chiral recognition capabilities. mdpi.com

For the separation of amino compounds like 2-Amino-1-(4-chlorophenyl)ethanol, the mobile phase composition plays a crucial role. In normal-phase HPLC, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are commonly employed. windows.net The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. windows.net In polar organic mode, which is attractive for preparative separations due to higher sample solubility and shorter run times, pure alcohols or their mixtures with other polar solvents are used. phenomenex.com

Supercritical Fluid Chromatography (SFC) presents a "greener" and often faster alternative to HPLC. selvita.com Utilizing supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an alcohol, SFC can lead to significant reductions in solvent consumption. selvita.com The principles of chiral recognition on polysaccharide-based CSPs in SFC are similar to those in HPLC, though the different solvent environment can sometimes lead to altered selectivity and even a reversal of the enantiomer elution order.

For large-scale production, simulated moving bed (SMB) chromatography is a continuous, preparative chromatographic technique that offers higher productivity and lower solvent consumption compared to traditional batch chromatography. maru.netmdpi.com This technique is particularly well-suited for the binary separation of enantiomers and has been successfully applied in the pharmaceutical industry for the production of pure chiral drugs. maru.netnih.gov The design of an effective SMB process relies on accurate determination of the adsorption isotherms of the enantiomers on the chosen CSP. nih.gov

Detailed research findings on the chromatographic resolution of racemic 2-Amino-1-(4-chlorophenyl)ethanol and its analogs are presented in the following data tables. These tables summarize the experimental conditions and the resulting separation parameters, providing a valuable resource for method development and optimization.

Table 1: HPLC Resolution of 2-Amino-1-(4-chlorophenyl)ethanol Analogs

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Compound | Resolution (Rs) | Reference |

| Chiralpak AD-H | n-Hexane/Isopropanol (93:7, v/v) + 0.5% DEA | 0.8 | 20 | Hydroxychloroquine | 2.08 | windows.net |

| Chiralcel OD-H | n-Hexane/Ethanol (B145695) (80:20, v/v) | 1.0 | N/A | Racemic Sulfoxide Drug 2 | 3.48 | mdpi.com |

| Chiralpak AD-H | n-Hexane/Ethanol (90:10, v/v) | 1.0 | N/A | Racemic Sulfoxide Drug 1 | 6.63 | mdpi.com |

| Lux Cellulose-2 | Acetonitrile/0.1% TFA | N/A | N/A | FMOC-Phenylalanine | >1.5 | windows.net |

Table 2: Preparative and Supercritical Fluid Chromatography Data for Chiral Separations

| Technique | Chiral Stationary Phase | Mobile Phase | Throughput/Productivity | Purity (ee%) | Reference |

| Preparative SFC | Chiralart SA | 40% 2-Propanol in CO2 | 4.4 g racemate/g CSP/day | >99 | mdpi.com |

| Preparative SFC | Proprietary Immobilized CSP | CO2/Modifier | 0.477 kg/kg CSP/24h | >98 | chiraltech.com |

| Analytical SFC | Chiralpak IC | 4% MeOH with 25mM IBA in CO2 | N/A | N/A | researchgate.net |

Chemical Reactivity and Derivatization Studies of R 2 Amino 1 4 Chlorophenyl Ethanol

Stereoselective Chemical Transformations at the Hydroxyl Moiety

The hydroxyl group of (R)-2-Amino-1-(4-chlorophenyl)ethanol, being a secondary benzylic alcohol, exhibits characteristic reactivity. It can undergo a variety of stereoselective transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification Reactions

The esterification of the hydroxyl group in amino alcohols can be achieved through various methods, including enzymatic and chemical approaches. Lipases are particularly effective biocatalysts for the stereoselective acylation of amino alcohols. For instance, lipase-catalyzed transesterification is a well-established method for the kinetic resolution of racemic alcohols, and similar principles can be applied to the stereoselective esterification of chiral amino alcohols like this compound. nih.govumn.edu

Enzymatic acylation using a lipase (B570770) such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B) can be employed. acs.org The choice of acyl donor and solvent is critical for achieving high conversion and selectivity. Vinyl esters, such as vinyl acetate, are often used as acyl donors due to the irreversible nature of the reaction, which is driven by the tautomerization of the vinyl alcohol byproduct to acetaldehyde. acs.org

| Acyl Donor | Solvent | Catalyst | Product | Reference |

| Vinyl Acetate | Tetrahydrofuran (THF) | Novozym 435 | (R)-1-(4-chlorophenyl)-2-aminoethyl acetate | acs.org |

| Vinyl Butyrate | tert-Butanol | Novozym 435 | (R)-1-(4-chlorophenyl)-2-aminoethyl butyrate | acs.org |

Etherification and Alkylation Reactions

The hydroxyl group can be converted into an ether through Williamson ether synthesis or other alkylation methods. For amino alcohols, protection of the more nucleophilic amino group is often necessary to achieve selective O-alkylation. nih.gov However, under specific conditions, regioselective O-alkylation can be achieved. For example, the use of a base such as potassium carbonate in a suitable solvent can promote the selective alkylation of the hydroxyl group. thieme-connect.de

The selectivity between N- and O-alkylation is influenced by factors such as the nature of the alkylating agent, the base, and the solvent system. nih.gov In some cases, the electronic and steric effects within the substrate can favor O-alkylation even without protection of the amino group. nih.gov

| Alkylating Agent | Base | Solvent | Product | Reference |

| Benzyl Bromide | K2CO3 | Methanol (B129727) | (R)-2-Amino-1-(4-chlorophenyl)-1-(benzyloxy)ethane | thieme-connect.de |

| Ethyl Bromoacetate | NaH | Tetrahydrofuran (THF) | Ethyl 2-((R)-2-amino-1-(4-chlorophenyl)ethoxy)acetate | mdpi.com |

Selective Oxidation and Reduction Pathways

The secondary hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, 2-amino-1-(4-chlorophenyl)ethan-1-one, without affecting the amino group. nih.gov This transformation can be achieved using a variety of selective oxidizing agents. A notable method involves the use of a catalytic system such as 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of a copper salt under aerobic conditions. nih.govresearchgate.net This system has been shown to be highly chemoselective for the oxidation of alcohols in the presence of unprotected amines. researchgate.net Another mild and selective method utilizes manganese(IV) oxide. researchgate.net

Conversely, the corresponding ketone, 2-amino-1-(4-chlorophenyl)ethan-1-one, can be stereoselectively reduced to afford this compound. This is a common synthetic route to this chiral amino alcohol, often employing biocatalysts such as ketoreductases or chemical catalysts for asymmetric transfer hydrogenation.

| Reagent/Catalyst | Reaction Type | Product | Reference |

| AZADO/CuCl | Oxidation | 2-Amino-1-(4-chlorophenyl)ethan-1-one | nih.govresearchgate.net |

| MnO2 | Oxidation | 2-Amino-1-(4-chlorophenyl)ethan-1-one | researchgate.net |

| Trichloroisocyanuric acid/TEMPO | Oxidation | 2-Amino-1-(4-chlorophenyl)ethan-1-one | organic-chemistry.org |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound, being benzylic, can undergo nucleophilic substitution reactions. ucalgary.ca However, the hydroxyl group is a poor leaving group and typically requires activation. nih.govlibretexts.org This can be achieved by protonation under acidic conditions, followed by reaction with a nucleophile such as a halide ion. libretexts.org For instance, reaction with a hydrogen halide (HX) can convert the alcohol into the corresponding alkyl halide. The reaction of benzylic alcohols with HX often proceeds via an SN1 mechanism due to the stability of the resulting benzylic carbocation. libretexts.org

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. Mechanochemical methods using reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) have also been developed for the nucleophilic substitution of alcohols. nih.gov

| Reagent | Nucleophile | Product | Reference |

| HBr | Br- | (R)-1-(4-chlorophenyl)-2-aminoethyl bromide | libretexts.org |

| TsCl, Pyridine (B92270) | Cl- | (R)-1-(4-chlorophenyl)-2-aminoethyl chloride (via tosylate) | nih.gov |

| TFFH, K2HPO4 | F- | (R)-1-(4-chlorophenyl)-2-aminoethyl fluoride | nih.gov |

Transformations at the Amino Moiety

The primary amino group in this compound is a key site for derivatization, readily undergoing reactions such as amidation and acylation.

Amidation and Acylation Reactions

The amino group can be acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding N-acyl derivative. The chemoselective N-acylation of 2-aminophenol (B121084) has been demonstrated using immobilized lipase, suggesting that similar enzymatic methods could be applied to this compound. acs.org

Pre-column derivatization of amino acids for analysis often involves reaction with reagents like o-phthalaldehyde (B127526) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with the primary amino group. nih.gov These reactions highlight the reactivity of the amino group towards acylation.

| Acylating Agent | Base/Catalyst | Product | Reference |

| Acetyl Chloride | Triethylamine (B128534) | N-((R)-1-(4-chlorophenyl)-2-hydroxyethyl)acetamide | researchgate.net |

| Acetic Anhydride | Pyridine | N-((R)-1-(4-chlorophenyl)-2-hydroxyethyl)acetamide | acs.org |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | NaHCO3 | (9H-fluoren-9-yl)methyl ((R)-1-(4-chlorophenyl)-2-hydroxyethyl)carbamate | nih.gov |

N-Alkylation and Reductive Amination Derivatives

The primary amino group in this compound is a key site for derivatization through N-alkylation and reductive amination. These reactions introduce substituents onto the nitrogen atom, modifying the compound's steric and electronic properties.

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides. However, this method often leads to a mixture of mono- and di-alkylated products, along with potential quaternary ammonium (B1175870) salt formation. thieme-connect.de To achieve selective mono-N-alkylation, specific protocols using a combination of bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) in solvents such as methanol can be employed, particularly with reactive alkylating agents like 2-chloroethanol. thieme-connect.deresearchgate.net

Reductive Amination: Reductive amination is a highly efficient and widely used method for preparing secondary and tertiary amines. youtube.com This one-pot reaction involves the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.com This approach avoids the over-alkylation issues common with direct alkylation. organic-chemistry.org

A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. organic-chemistry.orgorganic-chemistry.org Procedures using NaBH₄ in 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be particularly effective, offering high yields under catalyst-free conditions. organic-chemistry.org This method is applicable to a broad range of aromatic and aliphatic aldehydes and ketones. organic-chemistry.org

The table below summarizes reagents and potential products from these reactions.

| Reaction Type | Reagents | Potential Product Structure | Product Name Example (where R = CH₃) |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) |  | (R)-1-(4-chlorophenyl)-2-(methylamino)ethanol |

| Reductive Amination | Aldehyde/Ketone (e.g., Acetone), Reducing Agent (e.g., NaBH₃CN) |  | (R)-1-(4-chlorophenyl)-2-(isopropylamino)ethanol |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₄) |  | (R)-1-(4-chlorophenyl)-2-(dimethylamino)ethanol |

Formation of Heterocyclic Compounds Incorporating the Amino Group

The 1,2-amino alcohol motif of this compound is an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form stable five-membered rings.

Oxazolidinones: One of the most common applications is the synthesis of chiral oxazolidin-2-ones. nih.gov These heterocycles are valuable chiral auxiliaries and are present in several classes of pharmaceuticals. nih.gov The cyclization can be achieved by reacting the amino alcohol with phosgene (B1210022) or phosgene equivalents, such as triphosgene, carbonyldiimidazole (CDI), or chloroformates. organic-chemistry.orggoogle.com For instance, reaction with ethyl chloroformate would first form a carbamate (B1207046) at the nitrogen or oxygen, which then undergoes base-mediated cyclization to yield (R)-4-(4-chlorophenyl)oxazolidin-2-one. This transformation typically proceeds with retention of stereochemistry at the chiral center.

1,2,4-Triazoles: The primary amine can also serve as a synthetic handle for the construction of 1,2,4-triazole (B32235) rings. organic-chemistry.org While direct cyclization is not straightforward, the amine can be converted into a suitable intermediate. For example, acylation of the amine followed by reaction with hydrazine (B178648) can produce a hydrazide, a common precursor for triazole synthesis. orgsyn.org Alternatively, the amine can be transformed into an amidine, which can then be cyclized with a hydrazine derivative to form the triazole ring system. isres.org

The table below outlines potential heterocyclic products derived from the title compound.

| Heterocycle Type | Key Reagents | Resulting Heterocyclic Structure | Product Name |

|---|---|---|---|

| Oxazolidin-2-one | Carbonyldiimidazole (CDI) or Ethyl Chloroformate, Base |  | (R)-4-(4-chlorophenyl)oxazolidin-2-one |

| 1,2,4-Triazole (via multi-step synthesis) | 1. Acylating agent 2. Hydrazine 3. Cyclizing agent |  | Derivative of 1,2,4-Triazole |

Reactivity of the Chlorophenyl Ring and Substituent Effects

Further derivatization can occur via reactions on the chlorophenyl ring, primarily through electrophilic aromatic substitution. The feasibility and regioselectivity of such reactions are governed by the electronic effects of the two substituents already present: the chloro group at the C4 position and the (R)-1-hydroxy-2-aminoethyl group at the C1 position. libretexts.org

Substituent Effects on Reactivity:

Chloro Group: The chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and makes it less susceptible to electrophilic attack than benzene. msu.edu However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. unizin.orglibretexts.org

Regioselectivity of Electrophilic Substitution: The directing effects of the two substituents are combined. The activating (R)-1-hydroxy-2-aminoethyl group at C1 directs incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (para). The deactivating chloro group at C4 directs incoming electrophiles to the C3 and C5 positions (ortho) and the C1 position (para).

Since the para positions are already occupied, substitution will occur at the available ortho positions: C2, C3, C5, and C6. The activating group at C1 will most strongly direct the electrophile to the C2 and C6 positions. The deactivating group at C4 will direct to the C3 and C5 positions. Therefore, a mixture of products is expected, with substitution favored at the positions ortho to the more strongly activating (or less deactivating) group.

Nucleophilic Aromatic Substitution (SNAr): Substitution of the chlorine atom via a nucleophilic aromatic substitution mechanism is generally unfavorable. wikipedia.org SNAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chlorine) to stabilize the negatively charged Meisenheimer complex intermediate. pressbooks.publibretexts.orglibretexts.org Since the (R)-1-hydroxy-2-aminoethyl group is activating, it does not provide the necessary stabilization, rendering the chlorophenyl ring inert to typical SNAr conditions.

Mechanistic Investigations of Derivatization Reactions (e.g., Reaction with Thionyl Chloride)

The reaction of β-amino alcohols like this compound with thionyl chloride (SOCl₂) is a well-studied transformation that can lead to different products depending on the reaction conditions, providing insight into competing mechanistic pathways. The hydroxyl group is converted into a good leaving group, which can then be displaced.

Mechanism for Chloroalkane Formation (Sₙ2 Pathway): In the absence of a strong amine base, the reaction typically proceeds through a substitution mechanism to replace the hydroxyl group with a chlorine atom.

Activation of the Alcohol: The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A chloride ion is expelled, forming a protonated alkyl chlorosulfite intermediate.

Nucleophilic Attack: The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking the stereocenter at the C1 position (the carbon bearing the leaving group). This proceeds via an Sₙ2 mechanism.

Inversion of Stereochemistry: Due to the backside attack characteristic of the Sₙ2 reaction, an inversion of configuration occurs at the chiral center. Starting with the (R)-enantiomer, the product formed is the (S)-enantiomer.

Product Formation: The leaving group, chlorosulfite, decomposes into sulfur dioxide (SO₂) gas and another chloride ion, which protonates the amine to form the hydrochloride salt. The final product is (S)-1-chloro-1-(4-chlorophenyl)ethan-2-amine hydrochloride.

Mechanism for Oxathiazolidine-2-oxide Formation (Intramolecular Cyclization): When a base such as pyridine or triethylamine is added, it can suppress the formation of HCl and prevent the protonation of the amino group. This allows the nitrogen to act as an intramolecular nucleophile.

Activation of the Alcohol: This step is the same as above, forming the alkyl chlorosulfite intermediate.

Intramolecular Nucleophilic Attack: The lone pair of the primary amino group attacks the sulfur atom of the chlorosulfite ester.

Cyclization: This intramolecular attack displaces the remaining chloride ion on the sulfur atom, leading to the formation of a five-membered heterocyclic ring, a 1,2,3-oxathiazolidine-2-oxide. The stereochemistry at the C4 position of the ring is retained from the starting material.

Applications of R 2 Amino 1 4 Chlorophenyl Ethanol As a Chiral Building Block in Advanced Organic Synthesis

Enantioselective Construction of Complex Organic Scaffolds

The inherent chirality of (R)-2-amino-1-(4-chlorophenyl)ethanol allows it to be used as a template or incorporated into larger, stereochemically rich structures. A primary application is in the synthesis of substituted chiral heterocycles, particularly oxazolidin-2-ones, which are themselves important scaffolds in medicinal chemistry and asymmetric synthesis.

Research has demonstrated efficient methods for creating highly substituted oxazolidin-2-one frameworks. For instance, a strategy combining an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement has been developed to produce 4,5-disubstituted oxazolidin-2-ones. nih.gov In one example of this methodology, a complex oxazolidinone, (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one, was synthesized. This transformation highlights how the core structure related to this compound can be elaborated into a more complex, optically active scaffold. The reaction proceeds with high conversion rates for substrates bearing electron-neutral or electron-rich aryl groups, including the p-chlorophenyl moiety, with reported conversions between 90-97%. nih.gov

The synthesis of such complex heterocyclic scaffolds is significant as they serve as key intermediates. For example, the synthesized oxazolidin-2-one building blocks provide a concise pathway for the asymmetric total synthesis of natural products like (−)-cytoxazone. nih.gov This demonstrates the role of the initial chiral amino alcohol framework in directing the stereochemical outcome of a multi-step synthesis to achieve a complex, biologically active target.

Table 1: Synthesis of Substituted Oxazolidin-2-ones

| Product Number | Substituent (R) | Product Name | Conversion (%) | Citation |

|---|---|---|---|---|

| 8a | 4-chlorophenyl | (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one | 97 | nih.gov |

| 8e | 4-methoxyphenyl | (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one | 90 | nih.gov |

| 8i | 4-nitrophenyl | (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one | 95 | nih.gov |

| 8j | 4-(trifluoromethyl)phenyl | (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one | 92 | nih.gov |

Development of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. blogspot.com Chiral 1,2-amino alcohols like this compound are excellent precursors for some of the most powerful chiral auxiliaries, most notably Evans-type oxazolidinones. blogspot.com

The conversion is typically achieved by reacting the amino alcohol with diethyl carbonate or a similar reagent, which closes the five-membered oxazolidinone ring. blogspot.com This creates a rigid heterocyclic system, (R)-4-(4-chlorophenyl)oxazolidin-2-one, ready for further modification. The auxiliary is then N-acylated with a desired acyl chloride to form an N-acyl oxazolidinone. tcichemicals.com This N-acyl derivative becomes the substrate for various highly diastereoselective transformations, including aldol condensations, Michael additions, alkylations, and Diels-Alder reactions. nih.govmasterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comleah4sci.comyoutube.comlibretexts.org

The mechanism of control relies on the steric influence of the substituent at the C4 position of the oxazolidinone ring (in this case, the 4-chlorophenyl group). This group effectively shields one face of the enolate derived from the N-acyl group, forcing an incoming electrophile to attack from the less hindered face. blogspot.com This process leads to the formation of a new stereocenter with a predictable configuration. A significant advantage of this methodology is that the auxiliary can typically be cleaved under mild conditions and recovered for reuse, making the process efficient and economical. nih.gov

For example, chiral oxazolidinones are widely used in Michael additions. In a representative study, 1,4-addition reactions to a chiral Michael acceptor containing an oxazolidinone auxiliary proceeded smoothly to construct optically active molecules. researchgate.net While this specific study used a different oxazolidinone, the principles are directly applicable. The use of organozinc reagents in these additions was shown to be effective in suppressing side reactions, leading to the desired products with high stereoselectivity. researchgate.net

Table 2: General Scheme for Chiral Auxiliary Use

| Step | Description | Key Transformation | Citation |

|---|---|---|---|

| 1 | Auxiliary Synthesis | This compound → (R)-4-(4-chlorophenyl)oxazolidin-2-one | blogspot.com |

| 2 | Acylation | Oxazolidinone + Acyl Chloride → N-Acyl Oxazolidinone | tcichemicals.com |

| 3 | Diastereoselective Reaction | N-Acyl Oxazolidinone + Electrophile → Adduct with new stereocenter | nih.govresearchgate.netorganic-chemistry.org |

| 4 | Auxiliary Cleavage | Adduct → Chiral Product + Recovered Auxiliary | nih.gov |

Synthesis of Precursors for Fine Chemicals and Agrochemicals

The structural motifs present in this compound are found in numerous biologically active molecules, making it a valuable starting material for the synthesis of fine chemicals, particularly pharmaceutical and agrochemical intermediates. nih.govmdpi.com

In the pharmaceutical sector, related chiral 2-chloro-1-phenylethanol (B167369) derivatives are crucial intermediates for the synthesis of modern antifungal agents. researchgate.net For example, the enantioselective reduction of a corresponding ketone precursor yields (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key building block for several antifungal drugs. researchgate.net The structural similarity highlights the importance of the chiral 1-aryl-2-haloethanol core, a structure readily accessible from amino alcohols like the title compound. The synthesis of these intermediates often relies on biocatalysis, using ketoreductase enzymes to achieve high enantiomeric purity (e.g., >99% ee) and yield. researchgate.net

In agrochemical research, nitrogen- and chlorine-containing aromatic compounds are prevalent. For instance, novel 6-aryl-2-picolinic acids have been developed as a significant subclass of synthetic auxin herbicides. nih.gov These molecules often feature chloro- and amino-substituted aryl rings. The design of one series of potent herbicidal candidates involved creating 4-amino-3-chloro-5-fluoro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. nih.gov Although not a direct application, the synthesis of these complex herbicides underscores the value of building blocks containing chloro-aniline or related fragments, which can be conceptually derived from this compound, in the discovery of new crop protection agents.

Advanced Analytical and Spectroscopic Characterization of R 2 Amino 1 4 Chlorophenyl Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for confirming the basic structure of (R)-2-Amino-1-(4-chlorophenyl)ethanol.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) are expected for the different protons in the molecule. The aromatic protons on the para-substituted chlorophenyl ring typically appear as two distinct doublets in the range of δ 7.2-7.4 ppm. The methine proton (CH-OH) would likely resonate as a doublet of doublets around δ 4.5-5.0 ppm due to coupling with the adjacent methylene (B1212753) protons. The two diastereotopic methylene protons of the amino group (CH₂-NH₂) would appear as separate signals, further split by the neighboring methine proton. The protons of the amine (NH₂) and hydroxyl (OH) groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the 4-chlorophenyl ring would exhibit signals in the aromatic region (δ 120-145 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The carbinol carbon (CH-OH) would be expected in the range of δ 70-75 ppm, while the methylene carbon (CH₂-NH₂) would appear further upfield, typically around δ 45-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and may vary based on experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-OH | 4.5 - 5.0 (dd) | 70 - 75 |

| CH₂-NH₂ | 2.8 - 3.2 (m) | 45 - 50 |

| Aromatic CH | 7.2 - 7.4 (d) | 127 - 130 |

| Aromatic C-Cl | - | 132 - 135 |

| Aromatic C-CH | - | 140 - 143 |

| NH₂ | Variable (broad s) | - |

| OH | Variable (broad s) | - |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Mixture Analysis

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR and establishing the connectivity between atoms. wikipedia.org

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.eduyoutube.com For this compound, this would show a cross-peak between the methine proton (CH-OH) and the adjacent methylene protons (CH₂-NH₂), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.com An HSQC spectrum would show a cross-peak connecting the methine proton signal to the carbinol carbon signal and the methylene proton signals to the methylene carbon signal, allowing for the definitive assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected from the methine proton to the aromatic carbons, confirming the attachment of the ethanolamine (B43304) chain to the chlorophenyl ring.

These 2D NMR methods are invaluable for confirming the molecular structure and can also be used to analyze complex mixtures containing derivatives or impurities. wikipedia.orgsdsu.eduyoutube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The molecular formula of 2-amino-1-(4-chlorophenyl)ethanol is C₈H₁₀ClNO, which corresponds to a molecular weight of approximately 171.62 g/mol . scbt.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. The fragmentation pattern is dictated by the functional groups present. For amino alcohols, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom or the oxygen atom. researchgate.net For 2-amino-1-(4-chlorophenyl)ethanol, a prominent fragment would likely result from the cleavage between the carbon bearing the hydroxyl group and the carbon bearing the amino group. Another common fragmentation pathway for alcohols is the loss of a water molecule (M-18). researchgate.net The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M peak.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. nih.gov This is a powerful tool for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. growingscience.com

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:

O-H Stretch : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. growingscience.com

N-H Stretch : The primary amine group will show two medium-intensity sharp peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.net

Aromatic C-H Stretch : Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch : The C-H stretching vibrations of the ethylamino chain will appear just below 3000 cm⁻¹.

C=C Stretch : Aromatic ring C=C stretching vibrations usually give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch : The stretching vibration of the alcohol C-O bond is expected to produce a strong peak in the 1050-1250 cm⁻¹ range.

C-N Stretch : The C-N stretching vibration of the amine will likely appear in the 1020-1250 cm⁻¹ region.

C-Cl Stretch : A peak corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Note: These are typical ranges and the exact position and intensity can be influenced by the molecular environment and experimental conditions.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 | Broad, Strong |

| Primary Amine | N-H stretch | 3300 - 3500 | Two Sharp, Medium |

| Aromatic | C-H stretch | > 3000 | Medium to Weak |

| Aliphatic | C-H stretch | < 3000 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |

| Alcohol | C-O stretch | 1050 - 1250 | Strong |

| Amine | C-N stretch | 1020 - 1250 | Medium to Weak |

| Aryl Halide | C-Cl stretch | 600 - 800 | Medium to Strong |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of a chiral molecule. To perform this analysis, a suitable single crystal of the compound is required.

The diffraction pattern of X-rays passing through the crystal provides information about the arrangement of atoms in the crystal lattice. This data can be used to determine the precise bond lengths, bond angles, and torsion angles within the molecule. For chiral compounds, anomalous dispersion effects can be used to determine the absolute configuration, in this case, confirming the (R)-configuration at the stereocenter.

Chromatographic Methods for Enantiomeric Purity and Isomeric Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the enantiomeric purity of chiral compounds and for separating enantiomers from a racemic mixture.

For the enantiomeric separation of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have been shown to be effective for the resolution of a broad range of racemic compounds, including those with aromatic rings and various functional groups. nih.govresearchgate.netresearchgate.netspringernature.com

The selection of the mobile phase is critical for achieving good separation. A mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) is commonly used. The addition of a small amount of an amine modifier, such as diethylamine (B46881), can improve peak shape and resolution for basic compounds like amino alcohols. researchgate.net The enantiomeric excess (e.e.) of a sample can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram.

Table 3: General Parameters for Chiral HPLC Separation of Amino Alcohols Note: These are general guidelines, and method optimization is required for specific compounds.

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | n-Hexane / Isopropanol or Ethanol (B145695) mixture |

| Modifier | Small percentage of an amine (e.g., diethylamine) |

| Detection | UV detector (e.g., at 220 or 254 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

Chiral Gas Chromatography (GC-FID)

Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile and semi-volatile compounds. The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). For amino alcohols like this compound, derivatization is often required to increase volatility and improve chromatographic performance.

The fundamental principle of chiral recognition in GC is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. uni-muenchen.de This interaction, often described by the three-point interaction model, involves a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers. uni-muenchen.de

Commonly used CSPs for the separation of chiral amino alcohols and related derivatives include those based on cyclodextrins and amino acid derivatives. researchgate.netnih.gov Cyclodextrin-based CSPs, which are cyclic oligosaccharides, separate enantiomers based on inclusion complexation and interactions at the mouth of the cyclodextrin (B1172386) cavity. nih.gov Amino acid-based CSPs, such as the widely used Chirasil-Val, utilize the chirality of L- or D-amino acids linked to a polysiloxane backbone to achieve separation. uni-muenchen.deresearchgate.net The choice of the L- or D-enantiomeric form of the stationary phase can even be used to reverse the elution order of the analyte enantiomers, which is particularly useful for accurately quantifying trace enantiomeric impurities. researchgate.net

A Flame Ionization Detector (FID) is commonly used in this setup due to its high sensitivity to organic compounds, providing robust and reliable quantification of the separated enantiomers.

Table 1: Representative Conditions for Chiral GC Analysis of Amino Alcohols

| Parameter | Description |

| Stationary Phases | Derivatized cyclodextrins (e.g., Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin), Amino acid derivatives (e.g., Chirasil-L-Val) uni-muenchen.deresearchgate.net |

| Typical Column | Fused silica (B1680970) capillary column (e.g., 25 m x 0.25 mm I.D., 0.25 µm film thickness) uni-muenchen.de |

| Derivatization Agents | Trifluoroacetic anhydride (B1165640) (TFAA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Carrier Gas | Hydrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Isothermal or gradient elution, with temperatures typically ranging from 70°C to 240°C depending on the analyte and column uni-muenchen.de |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric composition of chiral compounds, including amino alcohols and their derivatives. yakhak.org The method's versatility allows for analysis under normal-phase, reversed-phase, and polar organic conditions, often without the need for derivatization. sigmaaldrich.comnih.gov

The cornerstone of chiral HPLC is the chiral stationary phase (CSP). Polysaccharide-based CSPs, derived from cellulose and amylose, are exceptionally effective for a broad range of chiral separations. nih.govabo.fi Commercially available columns like the Chiralpak and Lux series, which feature selectors such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have demonstrated high enantioselectivity for chiral amines and related compounds. yakhak.orgwindows.net These CSPs separate enantiomers through a combination of hydrogen bonding, π-π interactions, and steric effects within the chiral grooves of the polysaccharide structure.

Another important class of CSPs are the macrocyclic glycopeptides, such as those in CHIROBIOTIC columns. sigmaaldrich.com These are particularly useful for separating underivatized amino acids and amino alcohols because their structure includes ionic groups compatible with aqueous mobile phases. sigmaaldrich.com For instance, the CHIROBIOTIC T phase, which uses teicoplanin as the selector, is highly effective for this class of compounds. sigmaaldrich.com

In some cases, pre-column derivatization with a chiral derivatizing agent like Marfey's reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net

Table 2: Common Chiral Stationary Phases and Conditions for HPLC Enantioseparation

| CSP Type | Chiral Selector Example | Separation Mode | Typical Mobile Phase |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) yakhak.org | Normal Phase | Hexane/Isopropanol |

| Polysaccharide-Based | Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE) yakhak.org | Normal Phase | Hexane/Isopropanol/Ethanol |

| Polysaccharide-Based | Cellulose tris(4-methylbenzoate) (e.g., Lux Cellulose-3) nih.gov | Polar Organic | Methanol (B129727)/DEA |

| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec CHIROBIOTIC T) sigmaaldrich.com | Reversed Phase | Water/Methanol with acid/base modifier |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Ratio Determination

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. semanticscholar.org The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Small amounts of polar organic solvents like methanol or ethanol are added as co-solvents or modifiers to enhance analyte solubility and modulate retention and selectivity. researchgate.net

The principles of chiral recognition in SFC are similar to those in HPLC, and consequently, many of the same chiral stationary phases are used. researchgate.net Polysaccharide-based CSPs are particularly prevalent and highly effective in SFC for resolving a wide array of chiral compounds. semanticscholar.org The enantioseparation of chiral fungicides and their metabolites has been successfully achieved in under four minutes using an amylose-based column with a CO2/ethanol mobile phase. semanticscholar.org

SFC is well-suited for determining enantiomeric ratios due to its high efficiency and resolution. When coupled with mass spectrometry (SFC-MS/MS), it provides a highly sensitive and selective method for the quantification of enantiomers, even in complex matrices. semanticscholar.org

Table 3: Typical Parameters for Chiral SFC Analysis

| Parameter | Description |

| Stationary Phases | Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives) semanticscholar.orgresearchgate.net |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol) researchgate.net |

| Flow Rate | Typically 1.0 - 3.0 mL/min |

| Back Pressure | Maintained to ensure CO₂ remains in a supercritical state (e.g., 100-150 bar) |

| Detector | UV-Vis Detector, Mass Spectrometer (MS) |

Advanced Chiral Recognition Techniques

Beyond chromatography, advanced spectroscopic techniques provide deeper insights into the structure and behavior of chiral molecules at a fundamental level. These methods are primarily used in research settings to probe the nuances of chiral recognition.

While standard infrared (IR) spectroscopy cannot distinguish between enantiomers because they possess identical vibrational frequencies, techniques based on polarized light can. youtube.com Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy method that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This difference, though small, produces a unique VCD spectrum for each enantiomer, making it a definitive tool for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov The analysis involves comparing the experimentally measured VCD spectrum to one predicted by quantum chemical calculations, allowing for unambiguous stereochemical assignment. nih.gov

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and mass-selective spectroscopic technique used to study the electronic and vibrational properties of molecules in the gas phase. hhu.deresearchgate.net The method involves the absorption of a first photon from a tunable laser to excite the molecule to a specific intermediate electronic state. A second photon then ionizes the molecule from this excited state. hhu.de The resulting ions are typically analyzed using a time-of-flight (TOF) mass spectrometer, which allows for mass-resolved spectroscopic measurements. hhu.de

R2PI is particularly valuable for studying chiral recognition in molecular clusters, where a chiral molecule forms a non-covalent complex with another molecule. marquette.edu By analyzing the vibronic spectra of these clusters, detailed information about the intermolecular interactions and the specific geometries that govern chiral recognition can be obtained. While not a routine analytical tool, R2PI provides fundamental insights into the forces responsible for the enantioselective behavior observed in chromatographic and other chiral systems.

Theoretical and Computational Studies on R 2 Amino 1 4 Chlorophenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated chemical and physical properties. For a chiral amino alcohol like (R)-2-Amino-1-(4-chlorophenyl)ethanol, DFT calculations can provide deep insights into its behavior at a molecular level.

Electronic Structure and Molecular Geometry Optimization

The first step in a computational study is typically the optimization of the molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

DFT calculations, using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would yield a set of optimized geometric parameters. These theoretical values can be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | Value in Å |

| C-O | Value in Å | |

| C-N | Value in Å | |

| C-C (Aromatic) | Average value in Å | |

| Bond Angle | O-C-C | Value in degrees |

| N-C-C | Value in degrees | |

| Dihedral Angle | H-O-C-C | Value in degrees |

| H-N-C-C | Value in degrees |

Note: The values in this table are illustrative as specific published data for this molecule were not found.

Conformational Analysis and Stereoisomer Stability

The presence of rotatable single bonds in this compound allows for the existence of multiple conformers. Conformational analysis is crucial for understanding the molecule's preferred shapes and their relative energies. By systematically rotating the bonds (e.g., the C-C bond of the ethanolamine (B43304) backbone and the C-C bond connecting the phenyl ring to the chiral center), a potential energy surface can be mapped.

The calculations would identify the most stable conformer (the global minimum) and other low-energy conformers (local minima). The relative stability of these conformers is determined by their electronic energies, which can be corrected for zero-point vibrational energy. The stability of the (R)-enantiomer compared to its (S)-enantiomer counterpart would be identical in an achiral environment, but computational studies could explore their differential interactions with other chiral molecules.

Prediction of Spectroscopic Properties

DFT calculations are a reliable method for predicting various spectroscopic properties, which can aid in the characterization of the molecule.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to help assign the observed vibrational modes to specific molecular motions, such as N-H stretching, O-H stretching, C-Cl stretching, and phenyl ring vibrations. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted values are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of UV or visible light. The results can help to understand the electronic transitions, often involving the π-system of the chlorophenyl ring.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the amino group and the phenyl ring, while the LUMO might be distributed over the aromatic ring.

Table 2: Hypothetical Frontier Orbital Properties for this compound

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative as specific published data for this molecule were not found.

Molecular Dynamics Simulations

While quantum mechanics is excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, including its interactions with its environment (e.g., solvent or a biological receptor). MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

Investigation of Intermolecular Interactions (e.g., Ligand-Receptor Binding in Catalysis)